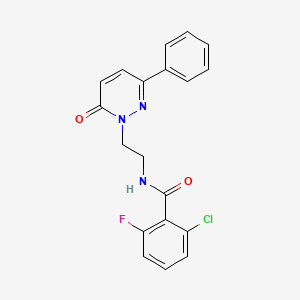amino]ethanesulfonyl fluoride CAS No. 877964-15-3](/img/structure/B2875816.png)
2-[[(4-Fluorophenyl)sulfonyl](methyl)amino]ethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride” is a chemical compound with the molecular formula C9H11F2NO4S2 and a molecular weight of 299.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H11F2NO4S2. It contains nine carbon atoms, eleven hydrogen atoms, two fluorine atoms, one nitrogen atom, four oxygen atoms, and two sulfur atoms . For a more detailed structural analysis, it would be beneficial to refer to a crystallographic or spectroscopic study.Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
Aminobenzenesulfonyl fluorides, closely related to 2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride, have been utilized in the synthesis and polymerization of fluorosulfonylaryl monomers to produce polymers and copolymers bearing sulfonic acid groups. These compounds serve as intermediates for creating a vast array of polymers with potential applications in various industries due to their stability and reactivity (Hart & Timmerman, 1960).
Development of Electrolytes for Lithium Batteries
Sulfonyl fluorides synthesized from polyfluoroalkyl trimethyl silanes have been proposed as potential electrolytes for lithium batteries. This innovative approach, which involves the transformation of polyfluoroalkylsulfinates into sulfonyl fluorides, highlights the importance of these compounds in advancing battery technology and energy storage solutions (Toulgoat et al., 2007).
Advances in Medical Imaging
A fully automated synthesis module for the preparation of S-(2-[(18)F]fluoroethyl)-L-methionine, an amino acid tracer for tumor imaging with positron emission tomography (PET), demonstrates the application of sulfonyl fluorides in the field of medical diagnostics. This methodology involves direct nucleophilic fluorination reactions, underscoring the role of sulfonyl fluorides in the synthesis of imaging agents (Tang et al., 2003).
Discovery and Development of New Drug Candidates
Sulfonamides incorporating fluorine and 1,3,5-triazine moieties have been identified as effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, showcasing the therapeutic potential of sulfonyl fluoride derivatives in developing novel antimycobacterial agents. The unique chemical properties of these compounds make them promising candidates for addressing drug resistance and enhancing treatment efficacy (Ceruso et al., 2014).
These studies exemplify the versatility and importance of 2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride and its derivatives in scientific research, spanning from materials science to medical applications. The ongoing exploration of these compounds is likely to uncover further applications and contribute to advancements in various fields.
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluorophenyl methyl sulfone, suggests that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves and clothing, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, or if swallowed, seek medical attention .
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)sulfonyl-methylamino]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO4S2/c1-12(6-7-17(11,13)14)18(15,16)9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAVGCCUOCJQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS(=O)(=O)F)S(=O)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

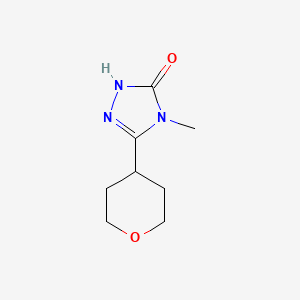
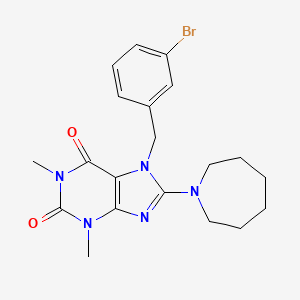
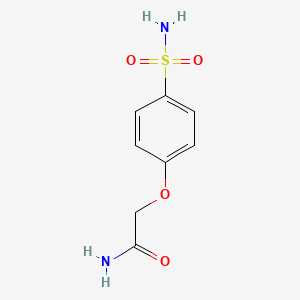
![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)
![6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide](/img/structure/B2875740.png)
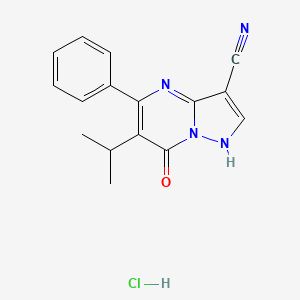
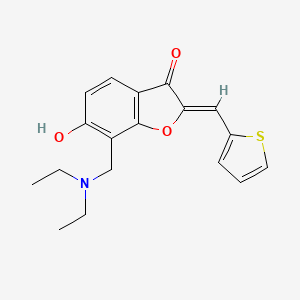


![N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B2875746.png)
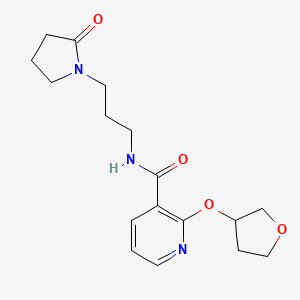
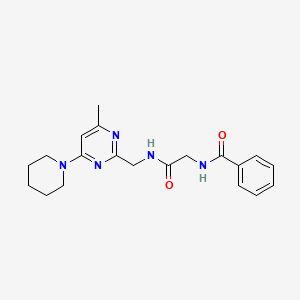
![N-(2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2875752.png)
